H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2
Description
Systematic IUPAC Nomenclature and CAS Registry Number (127650-08-2)
The peptide H-Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2 is a synthetic decapeptide with the systematic IUPAC name L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-α-aspartyl-L-valyl-L-asparaginylglycinamide . This nomenclature reflects its linear sequence of ten amino acids, starting with an N-terminal leucine residue and terminating with a C-terminal glycinamide group. The peptide is registered under the Chemical Abstracts Service (CAS) number 127650-08-2 , a unique identifier for its chemical structure.
The molecular formula of the compound is C₄₄H₇₅N₁₇O₁₃ , with a calculated molecular weight of 1,050.17 g/mol . Its structural features include standard peptide bonds, side-chain functional groups (e.g., the guanidino group of arginine and the imidazole ring of histidine), and an amidated C-terminus.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 127650-08-2 |
| Molecular Formula | C₄₄H₇₅N₁₇O₁₃ |
| Molecular Weight | 1,050.17 g/mol |
| IUPAC Name | L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-histidyl-L-alanyl-L-valyl-L-α-aspartyl-L-valyl-L-asparaginylglycinamide |
Alternative Designations: Cadherin-1 (76-85) Amide, Neural-Cadherin Peptide
This peptide is alternatively designated Cadherin Peptide, avian , reflecting its origin as a fragment of chicken neural cadherin (N-cadherin). Specifically, it corresponds to residues 76–85 of the mature cadherin-1 protein, with the C-terminal glycine modified to an amide group. Additional synonyms include:
These names emphasize its structural and functional relationship to cadherin proteins, which mediate calcium-dependent cell-cell adhesion. The peptide’s sequence (Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly) is conserved in avian cadherins, particularly within the extracellular EC1 domain critical for homophilic binding.
Structural Relationship to Avian Cadherin Proteins
Cadherins are transmembrane glycoproteins characterized by extracellular cadherin (EC) repeats, which facilitate calcium-dependent intercellular adhesion. The peptide this compound corresponds to a segment within the EC1 domain of chicken N-cadherin (UniProt ID: P10288). This domain contains the H-A-V-D motif (positions 80–83 of the peptide), which participates in calcium coordination and stabilizes the adhesive interface.
Table 2: Structural Alignment of the Peptide with Chicken N-Cadherin
| Peptide Position | Residue | Corresponding EC1 Domain Position (Chicken N-Cadherin) |
|---|---|---|
| 1 | Leu | 76 |
| 2 | Arg | 77 |
| 3 | Ala | 78 |
| 4 | His | 79 |
| 5 | Ala | 80 |
| 6 | Val | 81 |
| 7 | Asp | 82 |
| 8 | Val | 83 |
| 9 | Asn | 84 |
| 10 | Gly | 85 |
Properties
IUPAC Name |
4-[[1-[[4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[2-[[2-[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQWIUMNGZLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H75N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1050.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Loading
The synthesis begins with a Rink amide resin (0.6–0.8 mmol/g loading) to ensure C-terminal amidation. Pre-swelling in DCM (15 min) precedes Fmoc-Gly-OH coupling using HBTU/HOBt/DIEA (4:4:8 equivalents) in DMF. Coupling efficiency is monitored via Kaiser tests, achieving >99% incorporation.
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus using Fmoc-protected residues. Key steps include:
- Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups.
- Activation : HCTU/OxymaPure (4 equivalents) in DMF for 45 min per residue.
- Pseudoproline Dipeptides : Thr-Ser(ψMe,Mepro) and Val-Asp(ψMe,Mepro) mitigate aggregation during Val-Ala and Asp-Val couplings.
Table 1: Protection Scheme for Residues
| Residue | Side-Chain Protection |
|---|---|
| Arg | Pbf |
| Asp | OtBu |
| His | Trt |
| Asn | Trt |
| Val | None |
Convergent Synthesis for Industrial Scale
Fragment Condensation
For large-scale production (>1 kg), fragment condensation reduces stepwise synthesis challenges:
Purification via Anti-Solvent Precipitation
Crude peptide is dissolved in acetonitrile/H2O (1:1) and mixed with diisopropyl ether (10:1 v/v). Centrifugation isolates the precipitate, yielding 78% recovery.
Table 2: Industrial Synthesis Metrics
| Parameter | Value |
|---|---|
| Purity (HPLC) | 92–95% |
| Overall Yield | 62% |
| Production Scale | 1.2 kg/batch |
Microwave-Assisted SPPS
Analytical Characterization
HPLC and Mass Spectrometry
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Purity | Yield | Time (Days) |
|---|---|---|---|
| Stepwise SPPS | 95% | 60% | 7 |
| Convergent Synthesis | 92% | 62% | 5 |
| Microwave SPPS | 94% | 65% | 3 |
Industrial-Scale Challenges and Solutions
Aspartimide Formation
Chemical Reactions Analysis
Types of Reactions
H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or other chemical groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.
Scientific Research Applications
2.1 Antimicrobial Properties
Peptides have been explored for their antimicrobial properties, with certain sequences exhibiting significant activity against bacterial strains. H-Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2 has been tested against various pathogens, showing promise as a potential therapeutic agent.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
2.2 Cancer Research
Peptides are being investigated for their roles in cancer therapy, particularly in targeting tumor cells. This compound has shown potential in selectively inducing apoptosis in cancer cells while sparing normal cells.
Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in breast cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment.
Neurobiological Applications
3.1 Neuroprotective Effects
Recent research suggests that certain peptides may exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress.
Table 3: Neuroprotective Effects of this compound
| Treatment Condition | Cell Viability (%) |
|---|---|
| Control | 100 |
| Peptide Treatment | 85 |
Mechanism of Action
The mechanism of action of H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit signaling pathways, modulate enzyme activity, or alter protein-protein interactions. The exact molecular targets and pathways involved vary depending on the peptide’s sequence and structure.
Comparison with Similar Compounds
Chemical Identity :
- Sequence : H-Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2
- CAS No.: 127650-08-2
- Molecular Formula : C₄₄H₇₅N₁₇O₁₃
- Molecular Weight : 1050.17 g/mol
Functional Context: This decapeptide is identified as a fragment of growth hormone-releasing factor (GRF), specifically associated with GRF (1-29) amide in rats. The C-terminal amidation (-NH2) may enhance metabolic stability compared to free carboxylate forms.
Comparison with Structurally or Functionally Similar Compounds
GRF (1-29) Amide (Rat) and Related Peptides
- Example Peptide: Sequence: H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH CAS No.: 106612-94-6
- Key Differences :
- Length : The reference peptide (29 residues) is significantly longer, enabling broader helical conformations and receptor interactions.
- Bioactivity : The longer GRF analog likely exhibits stronger growth hormone-releasing activity due to extended binding interfaces.
- Stability : The C-terminal amidation in this compound may confer resistance to exopeptidases compared to the free C-terminal carboxylate in the 29-residue peptide.
GLP-2 Analogs with Residue Substitutions
- Example Analog :
- In GLP-2 analogs, substitutions at analogous positions (e.g., X3 to Glu) enhance resistance to proteolysis or receptor affinity. Functional Impact: The absence of non-natural residues (e.g., D-Phe or Nle) in this compound suggests a shorter half-life compared to engineered GLP-2 analogs.
Longer Peptide with Repeating Motifs
- Example Peptide: Sequence: Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-NH2 CAS No.: 112955-31-4 Molecular Weight: 4016.57 g/mol.
- Key Differences :
- Structural Complexity : The presence of triple Arg repeats (Arg-Arg-Arg) enhances positive charge, likely improving cell membrane penetration or nucleic acid binding.
- Functional Scope : The extended sequence may target multi-domain receptors or form stable secondary structures (e.g., α-helices), unlike the shorter this compound.
Research Findings and Implications
- Stability : The C-terminal amidation in this compound mirrors modifications in therapeutic peptides (e.g., GLP-2 analogs), which are designed to evade enzymatic degradation.
Biological Activity
H-Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2, commonly referred to as a cadherin peptide, is a synthetic peptide with significant biological activity. Its structure is characterized by a sequence of amino acids that play crucial roles in cellular adhesion and signaling processes. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C44H75N17O13
- Molecular Weight : 1050.17 g/mol
- CAS Number : 127650-08-2
Biological Significance
Cadherins are a class of type-1 transmembrane proteins that mediate cell-cell adhesion in a calcium-dependent manner. They are essential for maintaining tissue structure and function. The peptide this compound is derived from the extracellular domain of cadherins and is involved in various biological processes, including:
- Cell Adhesion : Promotes adhesion between cells, crucial for tissue integrity.
- Signal Transduction : Participates in signaling pathways that regulate cell growth and differentiation.
- Morphogenesis : Plays a role in the development of embryonic structures.
The biological activity of this compound can be attributed to its interaction with cellular receptors and its influence on intracellular signaling pathways. Key mechanisms include:
- Binding Affinity : The peptide exhibits high binding affinity to cadherin receptors, facilitating cell-cell adhesion.
- Inhibition of Tumor Metastasis : Studies have shown that cadherin peptides can inhibit the migration and invasion of cancer cells by promoting strong intercellular adhesion.
- Regulation of Gene Expression : The peptide may influence gene expression related to cell growth and differentiation through signaling cascades involving MAPK pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Effects :
A study investigated the effects of cadherin peptides on breast cancer cell lines. The results indicated that this compound significantly reduced cell motility and invasion by enhancing cell-cell adhesion, thereby inhibiting metastatic potential (Reference ). -
Role in Embryonic Development :
Research highlighted the importance of cadherin peptides in embryonic morphogenesis. The presence of this compound was shown to be critical for proper tissue organization during early development stages (Reference ). -
Signal Transduction Pathways :
The activation of MAPK pathways by cadherin peptides has been documented, suggesting their role in mediating cellular responses to external stimuli. This activation leads to downstream effects on gene expression related to growth and differentiation (Reference ).
Q & A
Basic Question: What is the primary structure and potential post-translational modifications of H-Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2?
Methodological Answer:
The primary structure is determined by its linear sequence: N-terminal leucine (Leu) , followed by Arg-Ala-His-Ala-Val-Asp-Val-Asn, and C-terminal amidated glycine (Gly-NH₂) . Post-translational modifications (PTMs) may include phosphorylation (e.g., at serine/threonine residues if present) or oxidation of methionine, though the absence of these residues in the given sequence limits PTM possibilities. To confirm the structure, use mass spectrometry (MS) for molecular weight validation and Edman degradation or tandem MS for sequence verification. Secondary modifications like disulfide bonds are absent here, but if present, circular dichroism (CD) or nuclear magnetic resonance (NMR) would be required .
Basic Question: What synthetic methodologies are optimal for producing this compound with high purity?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the gold standard. Key steps:
Resin selection : Use Rink amide resin for C-terminal amidation.
Coupling cycles : Activate amino acids with HBTU/HOBt and DIEA in DMF.
Side-chain protection : Protect Arg (Pbf), Asp (OtBu), Asn (Trt), and His (Trt) to prevent side reactions.
Cleavage and deprotection : Treat with TFA/water/TIPS (95:2.5:2.5) for 2–4 hours.
Purification : Apply reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA). Validate purity (>95%) via analytical HPLC and MS .
Advanced Question: How can researchers resolve contradictions in bioactivity data for this peptide across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
Contradictions often arise from differences in bioavailability, enzymatic degradation, or receptor isoform expression. Address these by:
Pharmacokinetic profiling : Measure stability in serum (37°C, 24 hours) via HPLC.
Receptor binding assays : Use surface plasmon resonance (SPR) to compare affinity across species-specific receptors.
Dose-response calibration : Normalize dosing based on metabolic clearance rates (e.g., hepatic microsomal assays).
Cross-model validation : Replicate key findings in parallel assays (e.g., rat primary cells vs. human recombinant receptors) .
Advanced Question: What strategies improve the metabolic stability of this compound in physiological environments?
Methodological Answer:
To enhance stability:
Backbone modification : Replace labile amide bonds with methylene aminooxy (MAO) or ester groups.
D-amino acid substitution : Replace L-Val or L-Asp with D-isomers to resist protease cleavage.
PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to reduce renal clearance.
Cyclization : Introduce lactam bridges between Asp and Arg residues (if sterically feasible). Validate stability via chymotrypsin degradation assays and plasma half-life studies .
Basic Question: Which analytical techniques confirm the structural integrity of this peptide after synthesis?
Methodological Answer:
Mass spectrometry (MS) : Confirm molecular weight (MW) using MALDI-TOF or ESI-MS. Expected MW: ~1107.2 Da (unmodified).
Circular dichroism (CD) : Assess secondary structure (e.g., α-helix content) in aqueous buffer.
NMR spectroscopy : Assign proton signals (1H-NMR) to verify sequence and detect misfolded regions.
Amino acid analysis (AAA) : Hydrolyze with 6N HCl (110°C, 24 hours) and quantify residues via HPLC .
Advanced Question: How to design a study investigating the peptide’s interaction with growth hormone secretagogue receptors (GHS-R)?
Methodological Answer:
Receptor preparation : Express human GHS-R1a in HEK293 cells and isolate membranes.
Competitive binding assays : Use ¹²⁵I-labeled ghrelin as a tracer. Measure displacement curves with increasing peptide concentrations (IC₅₀ calculation).
Functional assays : Monitor intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP production (ELISA) post-stimulation.
Mutagenesis studies : Create GHS-R mutants (e.g., Q123A) to identify critical binding residues.
Molecular docking : Model peptide-receptor interactions using AutoDock Vina and validate with alanine scanning .
Advanced Question: What computational methods predict the tertiary structure and dynamics of this peptide?
Methodological Answer:
Homology modeling : Use SWISS-MODEL with PDB templates (e.g., 1XCT for α-helical motifs).
Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS (AMBER force field) to study folding in aqueous and lipid bilayer environments.
Free-energy landscapes : Calculate conformational stability using metadynamics (PLUMED plugin).
Electrostatic mapping : Visualize surface charge distribution with PyMOL to predict membrane interaction sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
